

A Technical Guide to the Spectroscopic Characterization of 5-Methylisoxazole-3-carboxaldehyde

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylisoxazole-3-carboxaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar isoxazole derivatives. Detailed experimental protocols for obtaining and verifying this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **5-Methylisoxazole-3-carboxaldehyde**. These predictions are based on known chemical shift ranges, characteristic infrared absorption frequencies, and expected mass spectrometric fragmentation patterns for isoxazole and aldehyde functionalities.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9-10.1	Singlet	1H	Aldehyde proton (-CHO)
~6.5-6.7	Singlet	1H	Isoxazole ring proton (C4-H)
~2.5-2.7	Singlet	3H	Methyl protons (-CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~185-190	Aldehyde carbon (CHO)
~170-175	Isoxazole ring carbon (C5)
~155-160	Isoxazole ring carbon (C3)
~105-110	Isoxazole ring carbon (C4)
~12-15	Methyl carbon (-CH ₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Medium	C-H stretch (methyl)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1600	Medium	C=N stretch (isoxazole ring)
~1450	Medium	C-H bend (methyl)
~900-1200	Medium-Strong	Ring stretching (isoxazole)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
111	$[M]^+$ (Molecular ion)
110	$[M-H]^+$
82	$[M-CHO]^+$
54	$[M-CHO-CO]^+$ or Retro-Diels-Alder fragment

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **5-Methylisoxazole-3-carboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (1H) and carbon (^{13}C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **5-Methylisoxazole-3-carboxaldehyde**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

1H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a standard one-dimensional 1H NMR spectrum.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the peaks and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid **5-Methylisoxazole-3-carboxaldehyde** directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
- A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

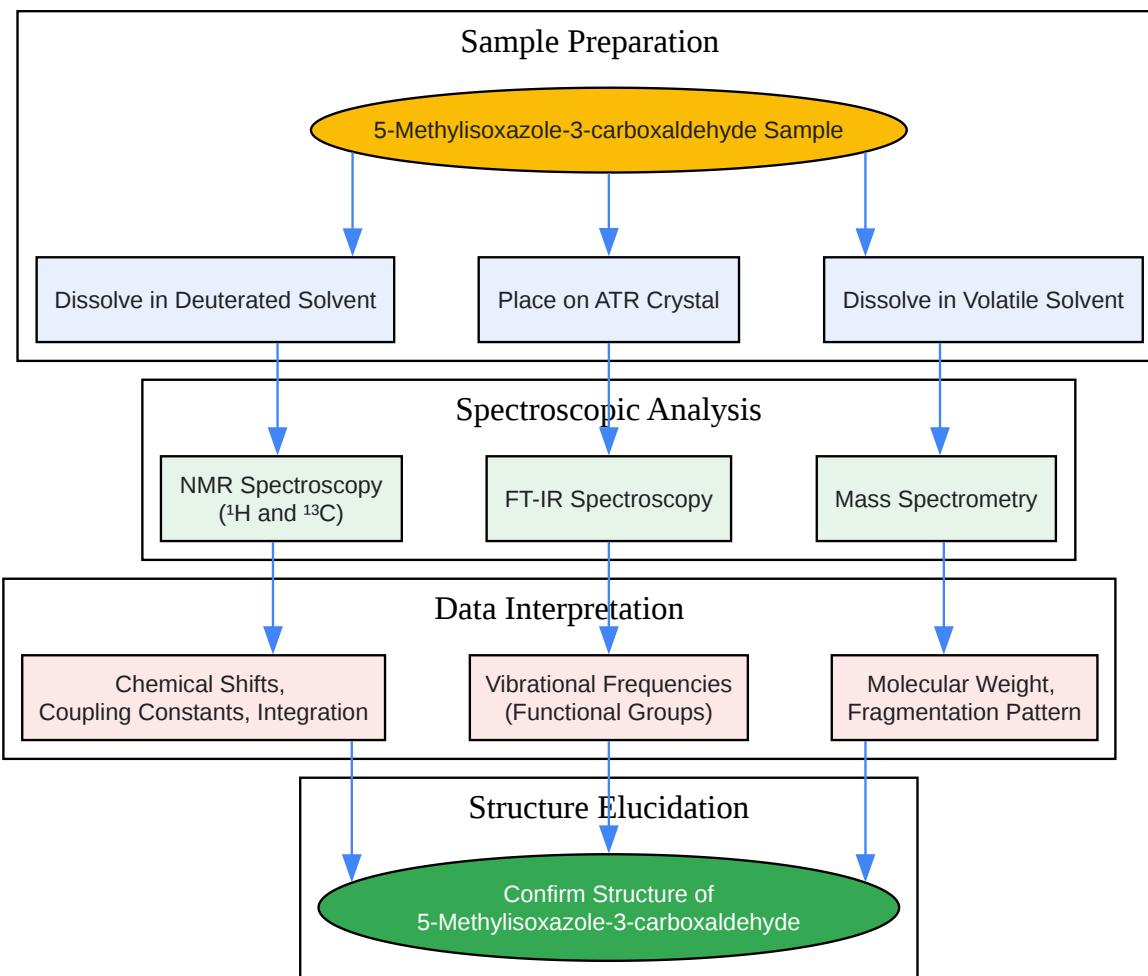
- Prepare a dilute solution of **5-Methylisoxazole-3-carboxaldehyde** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.
- The sample will be vaporized and separated by the gas chromatograph before entering the mass spectrometer.
- In the ion source, the sample molecules will be bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-Methylisoxazole-3-carboxaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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